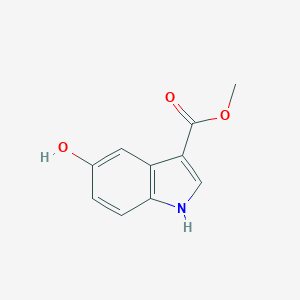
5-Hidroxi-1H-indol-3-carboxilato de metilo
Descripción general
Descripción
Methyl 5-hydroxy-1H-indole-3-carboxylate is a natural product found in Hyrtios erectus and Hyrtios with data available.
Aplicaciones Científicas De Investigación
Papel en la Síntesis de Derivados de Indol
Los derivados de indol, incluido el 5-Hidroxi-1H-indol-3-carboxilato de metilo, desempeñan un papel fundamental en la síntesis de diversos compuestos biológicamente activos. Son tipos importantes de moléculas y productos naturales y juegan un papel principal en la biología celular .
Tratamiento de Células Cancerosas
Los derivados de indol se han utilizado como compuestos biológicamente activos para el tratamiento de células cancerosas. Sus propiedades únicas los hacen efectivos en la lucha contra varios tipos de cáncer .
Aplicaciones Antimicrobianas
El this compound y otros derivados de indol han mostrado resultados prometedores en aplicaciones antimicrobianas. Se han utilizado para tratar varios tipos de infecciones microbianas .
Tratamiento de Diversos Trastornos
Los derivados de indol se han utilizado en el tratamiento de diversos trastornos en el cuerpo humano. Sus propiedades únicas los hacen efectivos en la lucha contra una amplia gama de enfermedades .
Propiedades Antioxidantes
El this compound ha mostrado fuertes propiedades antioxidantes. Se ha encontrado que disminuye la peroxidación lipídica en el daño oxidativo de la lecitina inducido por el hierro y el sistema hierro/desoxirribosa, así como una capacidad de eliminación de radicales superóxido .
Aplicaciones Antivirales
Los derivados de indol han mostrado potencial en aplicaciones antivirales. Se han utilizado en el tratamiento de varias infecciones virales .
Aplicaciones Antiinflamatorias
Los derivados de indol han mostrado potencial en aplicaciones antiinflamatorias. Se han utilizado en el tratamiento de varias afecciones inflamatorias .
Aplicaciones Antidiabéticas
Los derivados de indol han mostrado potencial en aplicaciones antidiabéticas. Se han utilizado en el tratamiento de la diabetes y afecciones relacionadas .
En conclusión, el this compound y otros derivados de indol tienen una amplia gama de aplicaciones en la investigación científica, particularmente en el campo de la medicina. Han demostrado potencial en el tratamiento de diversas enfermedades y afecciones, convirtiéndolos en un recurso valioso en el desarrollo de fármacos y otras áreas de investigación
Mecanismo De Acción
Target of Action
Methyl 5-hydroxy-1H-indole-3-carboxylate primarily targets enzymes involved in inflammatory and oxidative stress pathways. One significant target is the enzyme 5-lipoxygenase (5-LO), which plays a crucial role in the biosynthesis of leukotrienes, potent mediators of inflammation .
Mode of Action
The compound interacts with 5-LO by inhibiting its activity. This inhibition prevents the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation. The interaction likely involves binding to the active site of the enzyme, blocking its catalytic function .
Biochemical Pathways
By inhibiting 5-LO, Methyl 5-hydroxy-1H-indole-3-carboxylate affects the leukotriene biosynthesis pathway. This pathway is crucial for the production of leukotrienes from arachidonic acid. The downstream effects include reduced recruitment of inflammatory cells, decreased vascular permeability, and overall attenuation of the inflammatory response .
Pharmacokinetics
The pharmacokinetics of Methyl 5-hydroxy-1H-indole-3-carboxylate involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed in the gastrointestinal tract when administered orally. It is distributed throughout the body, with a preference for tissues involved in inflammatory responses. Metabolism primarily occurs in the liver, where it is converted to inactive metabolites. Excretion is mainly through the kidneys .
Result of Action
At the molecular level, the inhibition of 5-LO leads to decreased production of leukotrienes, which are key mediators of inflammation. This results in reduced inflammation and oxidative stress at the cellular level. Clinically, this can translate to alleviation of symptoms in conditions characterized by excessive inflammation, such as asthma, arthritis, and certain allergic reactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biochemical substances can influence the efficacy and stability of Methyl 5-hydroxy-1H-indole-3-carboxylate. For instance, extreme pH levels can affect the compound’s stability, while high temperatures may accelerate its degradation. Additionally, the presence of other drugs or compounds that interact with 5-LO or its pathway can modulate the compound’s effectiveness .
: A brief review of the biological potential of indole derivatives : Synthesis of indole derivatives as prevalent moieties present in selected alkaloids : Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Methyl 5-hydroxy-1H-indole-3-carboxylate interacts with various enzymes, proteins, and other biomolecules. It is involved in the synthesis of 2-phenylthiomethyl-indole derivatives, which are a class of 5-lipoxygenase (5-LO) inhibitors . The nature of these interactions is crucial for its biochemical reactions .
Cellular Effects
Methyl 5-hydroxy-1H-indole-3-carboxylate has a significant impact on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Methyl 5-hydroxy-1H-indole-3-carboxylate is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Methyl 5-hydroxy-1H-indole-3-carboxylate change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of Methyl 5-hydroxy-1H-indole-3-carboxylate vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Methyl 5-hydroxy-1H-indole-3-carboxylate is involved in several metabolic pathways . It interacts with various enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Methyl 5-hydroxy-1H-indole-3-carboxylate is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Methyl 5-hydroxy-1H-indole-3-carboxylate and its effects on activity or function are important aspects of its biochemistry . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
methyl 5-hydroxy-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)8-5-11-9-3-2-6(12)4-7(8)9/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAADKIIEUFKEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556517 | |
| Record name | Methyl 5-hydroxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112332-96-4 | |
| Record name | Methyl 5-hydroxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-hydroxy-indole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



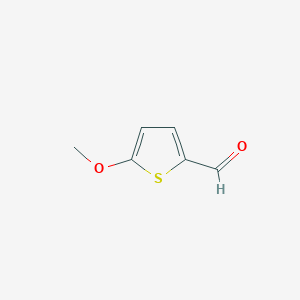
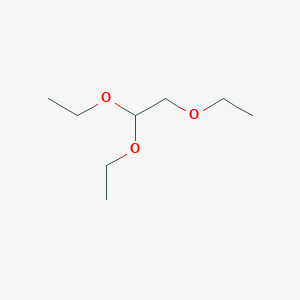
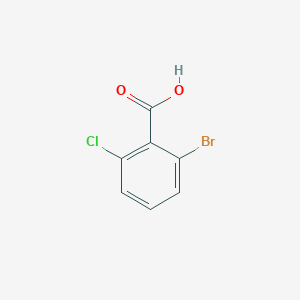

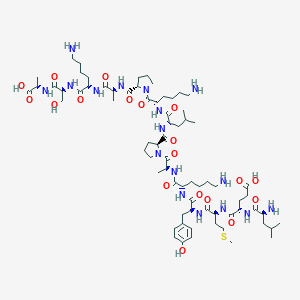


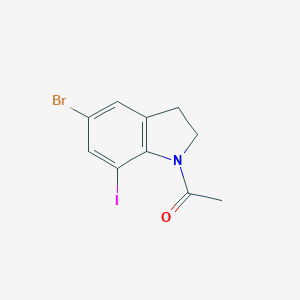

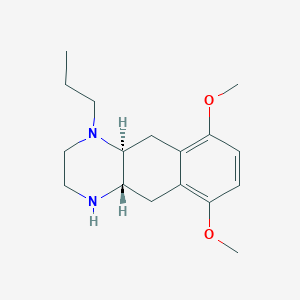

![1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B58284.png)

